4-{1-[(3,5-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine
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Overview
Description
4-{1-[(3,5-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring, a thiomorpholine ring, and a difluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(3,5-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is often introduced via a nucleophilic substitution reaction, where a suitable difluorobenzene derivative reacts with the piperidine intermediate.
Formation of the Thiomorpholine Ring: The thiomorpholine ring is formed by reacting a thiol-containing compound with an appropriate amine under controlled conditions.
Coupling Reactions: The final step involves coupling the piperidine and thiomorpholine intermediates through a carbonylation reaction, often using reagents like carbonyl diimidazole or similar carbonylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Using methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted difluorophenyl derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 4-{1-[(3,5-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine involves:
Molecular Targets: The compound may target specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
4-{1-[(3,5-dichlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine: Similar structure but with chlorine atoms instead of fluorine.
4-{1-[(3,5-dimethylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine: Contains methyl groups instead of fluorine.
Uniqueness
Fluorine Atoms: The presence of fluorine atoms in 4-{1-[(3,5-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine enhances its lipophilicity and metabolic stability compared to its chlorinated or methylated analogs.
Biological Activity: The difluorophenyl group may confer unique biological activities, making it a more potent candidate in drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[1-[(3,5-difluorophenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2OS/c18-15-8-13(9-16(19)10-15)11-20-3-1-2-14(12-20)17(22)21-4-6-23-7-5-21/h8-10,14H,1-7,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHGATUBGCDBSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC(=C2)F)F)C(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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